LNnH-N-acetyl-spacer4-NH2
Description
LNnH-N-acetyl-spacer4-NH2 is a synthetic oligosaccharide derivative based on the lacto-N-neohexaose (LNnH) core structure, modified with an N-acetyl group and a tetraethylene glycol (spacer4) linker terminated by a primary amine (-NH₂). This compound is designed to enhance solubility and facilitate conjugation with biomolecules (e.g., proteins, fluorescent probes) for applications in glycobiology research, diagnostics, and vaccine development. Its structure combines the natural glycan epitope of LNnH with synthetic flexibility, making it a valuable tool for studying carbohydrate-protein interactions and immune responses .
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glcβ-NAc-spacer4-NH2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between LNnH-N-acetyl-spacer4-NH2 and related oligosaccharide derivatives:
Key Findings :
Structural Flexibility :
- This compound and LNnH-N-acetyl-propargyl share the same LNnH core but differ in terminal functional groups. The spacer4-NH₂ group enables amine-based conjugation (e.g., NHS ester coupling), while the propargyl group supports copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Para-LNnH lacks synthetic modifications, highlighting its role in studying natural glycan conformations .
Biological Specificity: this compound exhibits stronger binding to lectins (e.g., galectins) compared to 6GrA1-N-acetyl-spacer4-NH2, which has a shorter core structure and distinct terminal galactosamine . Lacto-N-neooctaose (LNnO), with an extended glycan chain, shows higher affinity for bacterial adhesins than LNnH derivatives, emphasizing chain length’s role in pathogen recognition .
Technical Advantages :
- The spacer4 linker in This compound reduces steric hindrance during conjugation, improving coupling efficiency by ~30% compared to shorter spacers (e.g., spacer2 in 6GrA1-NAc-spacer2-NH2 ) .
- LNnH-N-acetyl-propargyl is preferred for fluorescence tagging due to its compatibility with azide-functionalized dyes, whereas the NH₂-terminated derivative is optimal for covalent immobilization on carboxylated surfaces .
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